2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol
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Overview
Description
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol is an organic compound that features a tetrazole ring, a sulfur atom, and a secondary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a corresponding thiol derivative.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-one.
Reduction: Formation of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-thiol.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The sulfur atom and secondary alcohol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and sulfur atom but lacks the secondary alcohol group.
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-one: An oxidized form of the compound with a ketone group instead of a secondary alcohol.
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-thiol: A reduced form of the compound with a thiol group instead of a secondary alcohol.
Uniqueness
2-Methyl-1-((1-phenyl-1h-tetrazol-5-yl)thio)propan-2-ol is unique due to the presence of both a tetrazole ring and a secondary alcohol group
Properties
Molecular Formula |
C11H14N4OS |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C11H14N4OS/c1-11(2,16)8-17-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7,16H,8H2,1-2H3 |
InChI Key |
QPCOVGBAPZTQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSC1=NN=NN1C2=CC=CC=C2)O |
Origin of Product |
United States |
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